1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione
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Description
1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, which falls under a class of imidazolino purine derivatives, has been studied for its synthesis and chemical properties. In research, novel methods of synthesizing alkyl or phenyl substituted imidazolino purines have been explored, demonstrating the versatility and potential of these compounds in various scientific applications (Simo, Rybár, & Alföldi, 1998).
Biological Evaluation
Studies have also delved into the biological evaluation of similar compounds. For instance, certain derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their receptor affinity and inhibitory activity against specific enzymes, providing insights into their potential pharmacological applications (Zagórska et al., 2016).
Potential Pharmacological Uses
Further research has identified compounds within this class as potential antagonists for specific receptors, highlighting their possible use in medicinal chemistry. For example, certain imidazo purine derivatives have been identified as potent and selective antagonists for adenosine receptors, which are crucial targets in various therapeutic areas (Baraldi et al., 2005).
Chemical Reactions and Transformations
The compound and its derivatives have been a subject of interest in studying various chemical reactions and transformations. Research has focused on understanding the tautomeric forms, hydrolytic ring-opening reactions, and cycloaddition processes of mesoionic imidazolino purines (Coburn & Taylor, 1982).
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-7-14(3)26-15(4)16(5)27-18-19(23-21(26)27)24(6)22(29)25(20(18)28)12-17-10-8-13(2)9-11-17/h8-11,14H,7,12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKJBPDTWEITP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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